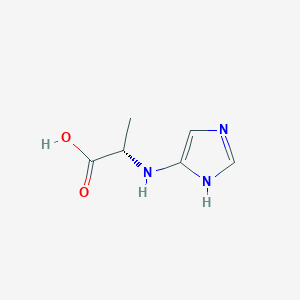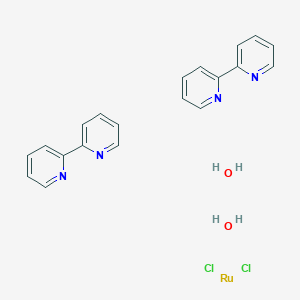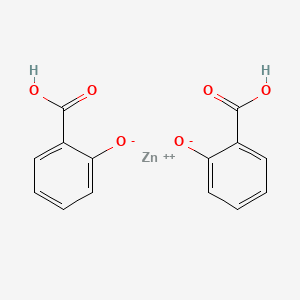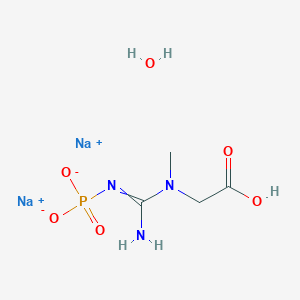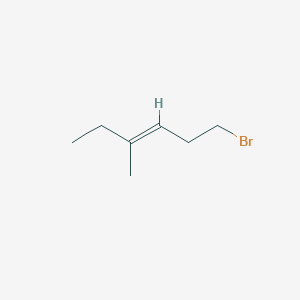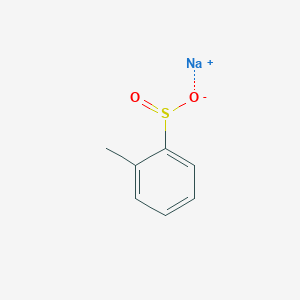![molecular formula C₂₃H₂₉FN₆O₄S B1144447 (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4 CAS No. 1643378-47-5](/img/no-structure.png)
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that have been explored for their unique properties and potential applications in various fields, including medicinal chemistry. The specificity of its structure suggests targeted synthesis methods and a keen interest in understanding its molecular interactions and properties.
Synthesis Analysis
Synthesis of related triazolopyrimidine derivatives often involves condensation reactions and careful manipulation of molecular precursors to achieve the desired structural configuration. For example, Lahmidi et al. (2019) described the synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting the complexity and precision required in these synthesis processes (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is often elucidated using techniques such as X-ray diffraction and NMR spectroscopy, providing insights into the geometric parameters and intermolecular interactions. Studies like those by Hu et al. (2011) demonstrate the application of single-crystal X-ray diffraction to determine the structure of related compounds, shedding light on the spatial arrangement and molecular conformations (Hu et al., 2011).
Chemical Reactions and Properties
Triazolopyrimidines engage in a variety of chemical reactions, reflecting their reactivity and functional versatility. For instance, Desenko et al. (1998) explored the cyclocondensation reactions of triazolopyrimidines, revealing their ability to form complex heterocyclic structures through such interactions (Desenko et al., 1998).
Aplicaciones Científicas De Investigación
Glucuronidation Studies : In a study by Martin et al. (2006), the glucuronidation of a similar compound was investigated in different species, revealing species-specific differences in metabolic pathways. This has implications for pharmacokinetics and safety studies of the compound (Martin et al., 2006).
Impurity Identification in Ticagrelor : Kumar et al. (2016) identified and characterized impurities in ticagrelor batches, which included derivatives of the compound . This research contributes to quality control in pharmaceutical production (Kumar et al., 2016).
Antibacterial and Anticancer Screening : Holla et al. (2001) synthesized derivatives of similar compounds and tested them for antibacterial and anticancer activities, highlighting their potential in developing new therapeutic agents (Holla et al., 2001).
Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) focused on synthesizing new derivatives and testing their antimicrobial activities, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).
Synthesis of New Derivatives for Anticancer Screening : Bhat et al. (2004) reported the synthesis of triazolo[3,4-b]thiadiazoles, starting from compounds similar to the one , and screened them for anticancer properties (Bhat et al., 2004).
Metabolism and Excretion of Ticagrelor : Teng et al. (2010) investigated the pharmacokinetics, metabolism, and excretion of ticagrelor, which is structurally related to the compound. This research is crucial for understanding the drug's behavior in the human body (Teng et al., 2010).
Propiedades
Número CAS |
1643378-47-5 |
|---|---|
Nombre del producto |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4 |
Fórmula molecular |
C₂₃H₂₉FN₆O₄S |
Peso molecular |
504.58 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




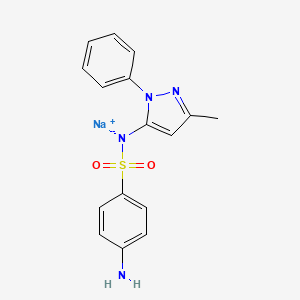
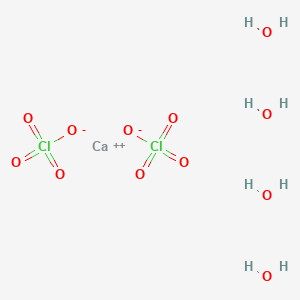
![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
